
Valdecoxib-d3
Overview
Description
Valdecoxib-d3 is a deuterated form of Valdecoxib, a highly selective cyclooxygenase-2 inhibitor. Valdecoxib is known for its anti-inflammatory and analgesic properties, making it useful in the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and primary dysmenorrhea . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Valdecoxib.
Preparation Methods
Synthetic Routes and Reaction Conditions: Valdecoxib-d3 can be synthesized through various methods, including solid dispersion techniques and inclusion complex formation. One method involves the use of polyvinyl pyrrolidone (PVP K-30) to enhance the dissolution profile of Valdecoxib . Another method involves the formation of an inclusion complex with hydroxypropyl βeta-cyclodextrin (HPβ-CD) using physical mixture and freeze-drying methods .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as differential scanning calorimetry, Fourier transform infrared spectral analysis, and scanning electron microscopy helps in characterizing the final product .
Chemical Reactions Analysis
Types of Reactions: Valdecoxib-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding its stability and reactivity under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. For example, the use of ruthenium(II) catalysts in 1,3-dipolar cycloaddition reactions has been reported .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the formation of 3,4-diaryl-substituted isoxazoles has been observed in certain reactions .
Scientific Research Applications
Pharmacological Insights
Mechanism of Action
Valdecoxib-d3 functions as a surrogate for valdecoxib, enabling researchers to study the drug's mechanism without interference from the non-labeled compound. It selectively inhibits COX-2, reducing the production of inflammatory prostaglandins. The IC50 value for COX-2 inhibition is approximately 5 nM, demonstrating its potency while minimizing effects on COX-1, which is crucial for maintaining gastric mucosa and renal function .
Research Applications
- Pharmacokinetics and Metabolism : this compound is utilized to study the absorption, distribution, metabolism, and excretion (ADME) profiles of valdecoxib. The deuterium labeling allows for precise quantification in biological samples through techniques such as mass spectrometry.
- Drug Interaction Studies : Research has indicated potential interactions between valdecoxib and other compounds, such as Vitamin D, affecting its pharmacodynamics. Understanding these interactions can optimize therapeutic strategies and minimize adverse effects.
- Comparative Studies : this compound can be used to compare the efficacy and safety profiles of valdecoxib with other NSAIDs or COX-2 inhibitors, providing insights into their relative benefits and risks .
Clinical Case Studies
Several clinical studies have highlighted the effectiveness of valdecoxib in treating various conditions:
These studies illustrate valdecoxib's role in managing pain conditions while offering a safer profile concerning gastrointestinal side effects.
Comparative Analysis with Other NSAIDs
This compound serves as a valuable tool for comparing selective COX-2 inhibitors with traditional NSAIDs. The following table summarizes key differences:
Feature | This compound | Traditional NSAIDs |
---|---|---|
Selectivity | High (COX-2 selective) | Non-selective (COX-1 and COX-2) |
Gastrointestinal Safety | Lower risk | Higher risk |
Pain Relief Efficacy | Comparable to opioids | Variable |
Drug Interaction Potential | Studied with various compounds | Less focus on interactions |
Mechanism of Action
Valdecoxib-d3 exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme, which is involved in the mediation of inflammation and pain . This inhibition reduces the production of prostaglandins, which are responsible for inflammation and pain. Unlike non-selective nonsteroidal anti-inflammatory drugs, this compound does not inhibit platelet aggregation .
Comparison with Similar Compounds
Valdecoxib-d3 is compared with other selective cyclooxygenase-2 inhibitors such as celecoxib, rofecoxib, and etoricoxib. This compound is known for its high potency and selectivity for cyclooxygenase-2, with an IC50 value of 5 nM . This makes it more potent than celecoxib and rofecoxib, which have IC50 values of 0.05 μM and 0.5 μM, respectively . The unique binding interactions of this compound with cyclooxygenase-2 contribute to its fast rate of inactivation and high selectivity .
List of Similar Compounds:- Celecoxib
- Rofecoxib
- Etoricoxib
This compound stands out due to its high potency, selectivity, and unique binding interactions with cyclooxygenase-2, making it a valuable compound for scientific research and therapeutic applications.
Biological Activity
Valdecoxib-d3 is a deuterated form of valdecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used primarily for its anti-inflammatory and analgesic properties. Understanding the biological activity of this compound involves examining its pharmacodynamics, pharmacokinetics, and clinical efficacy, particularly in comparison to other COX-2 inhibitors.
This compound selectively inhibits the COX-2 enzyme, which is crucial in the synthesis of prostaglandins that mediate inflammation and pain. By inhibiting COX-2, this compound reduces the production of pro-inflammatory mediators while sparing COX-1, which is involved in protecting the gastric mucosa and maintaining renal function. This selectivity is associated with a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs .
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its biological activity:
Parameter | Value |
---|---|
Oral Bioavailability | 83% |
Volume of Distribution | 86 L |
Protein Binding | 98% |
Metabolism | Hepatic (CYP3A4 and 2C9) |
Half-life | 8-11 hours |
Clearance | 6 L/h |
This compound is primarily metabolized in the liver, with less than 5% excreted unchanged in urine. Approximately 70% of the dose is eliminated as metabolites in urine .
Clinical Efficacy
Clinical studies have demonstrated the efficacy of Valdecoxib in treating conditions such as osteoarthritis and rheumatoid arthritis. In trials involving over 4,000 patients, Valdecoxib was found to be significantly more effective than placebo for managing moderate to severe pain and showed comparable efficacy to traditional NSAIDs like naproxen .
Case Studies
- Rheumatoid Arthritis : In a double-blind study, patients receiving Valdecoxib reported significant reductions in pain and improved function compared to those on placebo. The drug was well-tolerated with fewer gastrointestinal side effects than traditional NSAIDs.
- Postoperative Pain : A study involving dental surgery patients indicated that Valdecoxib provided superior pain relief compared to rofecoxib and was comparable to oxycodone plus acetaminophen .
Safety Profile
While this compound has a favorable therapeutic profile, it is not without risks. Notably, it has been associated with serious skin reactions and should be avoided in patients allergic to sulfa drugs. Clinical trials have shown lower rates of endoscopic gastroduodenal ulcer formation compared to non-selective NSAIDs .
Q & A
Basic Research Questions
Q. What methodological considerations are critical when using Valdecoxib-d3 as an internal standard in quantitative LC-MS/MS assays?
this compound, a deuterated analog of Valdecoxib, is widely used as an internal standard (IS) to improve analytical precision. Key considerations include:
- Isotopic Purity : Ensure ≥99% deuterium incorporation to avoid interference from non-deuterated Valdecoxib in assays .
- Chromatographic Separation : Optimize LC conditions (e.g., column chemistry, mobile phase) to resolve this compound from its non-deuterated form and matrix components, as deuterium labeling can slightly alter retention times .
- Matrix Effects : Validate IS performance in target biological matrices (e.g., plasma, tissue homogenates) via spike-and-recovery experiments to confirm consistent ionization efficiency .
Q. How should researchers validate the stability of this compound under varying storage and processing conditions?
Stability validation must include:
- Short-Term Stability : Assess degradation after 24 hours at room temperature in solvent and biological matrices.
- Freeze-Thaw Stability : Test 3–5 cycles to mimic typical sample handling.
- Long-Term Stability : Evaluate storage at −80°C over 1–6 months. Data should report % recovery relative to freshly prepared standards, with ≤15% deviation considered acceptable .
Q. What parameters define the linearity and sensitivity of this compound in calibration curves for pharmacokinetic studies?
Calibration curves should span the expected physiological concentration range (e.g., 1–1000 ng/mL). Validate using:
- Linearity : R² ≥ 0.99 across replicates.
- Limit of Quantification (LOQ) : Signal-to-noise ratio ≥10, with precision (CV%) ≤20%.
- Accuracy : Back-calculated concentrations within ±15% of nominal values .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound recovery rates across heterogeneous biological matrices?
Contradictory recovery data often arise from matrix-specific ion suppression or protein binding. Mitigation strategies include:
- Matrix Matching : Use blank matrix from the same biological source to prepare calibration standards.
- Solid-Phase Extraction (SPE) : Optimize SPE protocols to reduce phospholipid interference in plasma/serum .
- High-Resolution Mass Spectrometry (HRMS) : Deploy HRMS to distinguish this compound from isobaric interferences in complex tissues (e.g., liver homogenates) .
Q. What experimental frameworks are recommended to investigate isotopic effects of this compound in metabolic stability assays?
Advanced studies should adopt a comparative metabolomics approach :
- In Vitro Incubations : Co-incubate Valdecoxib and this compound with liver microsomes to compare CYP450-mediated metabolism rates.
- Kinetic Isotope Effect (KIE) Analysis : Calculate KIE values (kH/kD) for major metabolites to quantify deuterium’s impact on reaction rates .
- Molecular Dynamics Simulations : Model deuterium’s influence on enzyme binding affinities to explain observed KIE differences .
Q. How can researchers leverage this compound to address gaps in understanding tissue-specific COX-2 inhibition dynamics?
Novel applications require:
- Microdialysis Probes : Deploy in vivo microdialysis with this compound as an IS to measure free drug concentrations in target tissues (e.g., synovial fluid).
- Multimodal Imaging : Correlate LC-MS/MS data with PET/CT imaging of COX-2 expression to validate spatial drug distribution patterns .
- Meta-Analysis : Systematically review existing pharmacokinetic datasets to identify understudied tissues (e.g., cerebral spinal fluid) for future investigations .
Q. Methodological Guidance for Data Interpretation
Q. What statistical approaches are optimal for analyzing this compound-derived pharmacokinetic parameters in small-sample preclinical studies?
Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. For longitudinal data, apply mixed-effects models to account for inter-individual variability . Always report 95% confidence intervals and effect sizes to contextualize significance .
Q. How should researchers document this compound synthesis and characterization to ensure reproducibility?
Follow Beilstein Journal of Organic Chemistry guidelines:
- Synthesis Protocol : Detail deuterium incorporation methods (e.g., H/D exchange conditions, catalysts).
- Analytical Data : Provide <sup>1</sup>H/<sup>2</sup>H NMR, HRMS, and HPLC purity chromatograms in supplementary materials .
- Batch Records : Archive raw spectral data and reagent lot numbers in public repositories (e.g., Zenodo) .
Properties
IUPAC Name |
4-[3-phenyl-5-(trideuteriomethyl)-1,2-oxazol-4-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,19,20)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPDTQAFDNKSHK-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.